
(R)-2-Amino-2-methylbutanoic acid hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-methylbutanoic acid hydrate is an organic compound that belongs to the class of amino acids It is a derivative of 2-amino-2-methylbutanoic acid, which is known for its role in various biochemical processes The hydrate form indicates that it contains water molecules within its crystalline structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-amino-2-methylbutanoic acid hydrate typically involves the following steps:
Starting Material: The synthesis begins with the appropriate chiral precursor, often derived from natural sources or synthesized through chiral resolution techniques.
Amination: The precursor undergoes amination to introduce the amino group. This step may involve reagents such as ammonia or amines under controlled conditions.
Hydration: The final step involves the incorporation of water molecules into the crystalline structure, forming the hydrate. This can be achieved through crystallization from aqueous solutions.
Industrial Production Methods: In an industrial setting, the production of ®-2-amino-2-methylbutanoic acid hydrate may involve large-scale synthesis using automated reactors. The process includes:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and pH.
Purification: The crude product is purified using techniques like crystallization, filtration, and drying to obtain the pure hydrate form.
Análisis De Reacciones Químicas
Types of Reactions: ®-2-Amino-2-methylbutanoic acid hydrate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide are used for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
®-2-Amino-2-methylbutanoic acid hydrate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its therapeutic potential in treating metabolic disorders and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-2-amino-2-methylbutanoic acid hydrate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in amino acid metabolism.
Pathways: It participates in metabolic pathways such as the synthesis and degradation of proteins and other biomolecules.
Comparación Con Compuestos Similares
(S)-2-Amino-2-methylbutanoic Acid Hydrate: The enantiomer of the ®-form, with similar chemical properties but different biological activities.
2-Amino-3-methylbutanoic Acid: A structural isomer with a different arrangement of the amino and methyl groups.
2-Amino-2-ethylbutanoic Acid: A homolog with an ethyl group instead of a methyl group.
Uniqueness: ®-2-Amino-2-methylbutanoic acid hydrate is unique due to its specific chiral configuration, which imparts distinct biological activities and interactions compared to its enantiomers and structural isomers. This uniqueness makes it valuable in research and industrial applications where chiral specificity is crucial.
Propiedades
Fórmula molecular |
C5H13NO3 |
|---|---|
Peso molecular |
135.16 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-methylbutanoic acid;hydrate |
InChI |
InChI=1S/C5H11NO2.H2O/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H2/t5-;/m1./s1 |
Clave InChI |
ATEHRMOSMKEMMA-NUBCRITNSA-N |
SMILES isomérico |
CC[C@](C)(C(=O)O)N.O |
SMILES canónico |
CCC(C)(C(=O)O)N.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


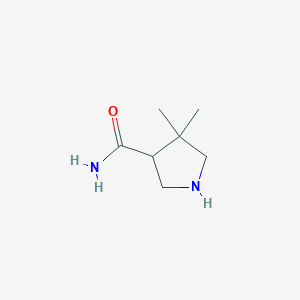
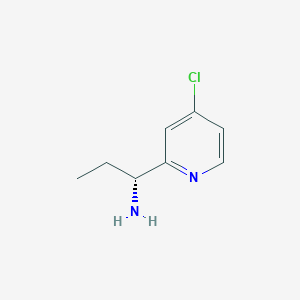
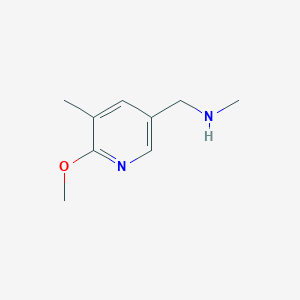
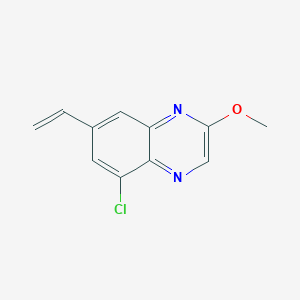
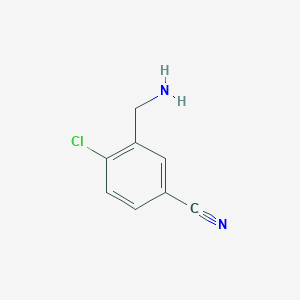
![6-Phenyl-5-thia-4-azaspiro[2.5]octane 5,5-dioxide](/img/structure/B12959296.png)
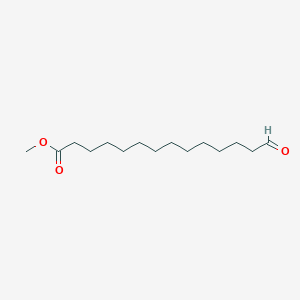
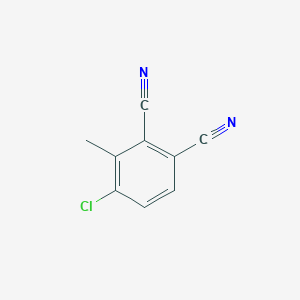
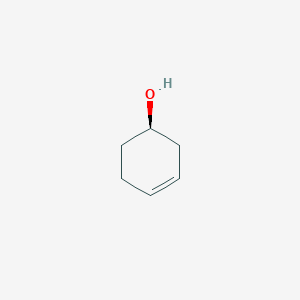
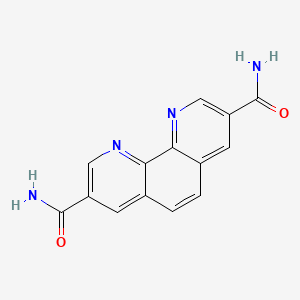
![Imidazo[1,5-a]pyrazine-7(1H)-carboxylic acid, hexahydro-3-oxo-2-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12959334.png)
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B12959347.png)
![tert-Butyl 8-amino-8-methyl-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B12959352.png)

